molecular formula C19H15F2N3O2 B2768651 2-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920407-22-3

2-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2768651
CAS No.: 920407-22-3
M. Wt: 355.345
InChI Key: RHVYDYAHTXGRKN-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom attached to the benzamide moiety and a pyridazinyl group linked through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps:

  • Formation of the Pyridazinyl Intermediate: : The initial step involves the synthesis of the 6-(4-fluorophenyl)pyridazin-3-yl intermediate. This can be achieved through the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then cyclized with a suitable diketone to form the pyridazinyl ring.

  • Ethoxy Bridge Formation: : The next step involves the introduction of the ethoxy bridge. This can be done by reacting the pyridazinyl intermediate with ethylene oxide under basic conditions to form the 2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl intermediate.

  • Benzamide Formation: : The final step involves the acylation of the ethoxy intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy bridge, leading to the formation of aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can target the pyridazinyl ring or the benzamide moiety, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides or pyridazinyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes in the body.

    Biological Studies: It can be used as a probe to study biological pathways involving pyridazinyl and benzamide moieties.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-fluorophenyl)benzamide
  • 2-(4-(2-fluorophenyl)piperazin-1-ylmethyl)-6-hydroxy-2H-pyridazin-3-one

Uniqueness

Compared to similar compounds, 2-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide stands out due to the presence of both a pyridazinyl ring and a benzamide moiety linked through an ethoxy bridge. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-14-7-5-13(6-8-14)17-9-10-18(24-23-17)26-12-11-22-19(25)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVYDYAHTXGRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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